4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with a 1,2,4-oxadiazole ring and a tetrafluorophenoxy group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
IUPAC Name |
3-pyridin-4-yl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-5-9(16)12(18)13(11(8)17)22-6-10-20-14(21-23-10)7-1-3-19-4-2-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQBPIIFZDWLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)COC3=C(C(=CC(=C3F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3,5,6-tetrafluorophenol with a suitable methylating agent to form 2,3,5,6-tetrafluorophenoxymethyl chloride. This intermediate is then reacted with 1,2,4-oxadiazole-3-carboxylic acid under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The presence of the tetrafluorophenoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The 1,2,4-oxadiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenoxy group but lacks the oxadiazole and pyridine rings.
2,3,5,6-Tetrafluoropyridine: Contains the pyridine ring with fluorine substitutions but lacks the oxadiazole ring.
4-{5-[(2,3,4,5,6-pentafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine: Similar structure with an additional fluorine atom on the phenoxy group
Uniqueness
The uniqueness of 4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of the tetrafluorophenoxy group, 1,2,4-oxadiazole ring, and pyridine ring, which confer distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
